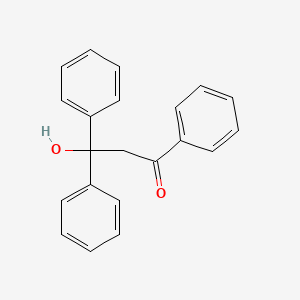
1-Propanone, 3-hydroxy-1,3,3-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-hydroxy-1,3,3-triphenyl- is an organic compound with the molecular formula C21H18O2. It is a white to pale yellow solid with a characteristic odor. This compound is known for its unique structure, which includes a hydroxyl group and three phenyl groups attached to a propanone backbone .
Méthodes De Préparation
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethyl benzoate with bromoacetone in the presence of sodium hydroxide. This reaction yields 3-hydroxy-1-phenylpropanone, which can then be further reacted to form 1-Propanone, 3-hydroxy-1,3,3-triphenyl- . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 3-hydroxy-1,3,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Applications De Recherche Scientifique
1-Propanone, 3-hydroxy-1,3,3-triphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It is used in the manufacture of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be compared with similar compounds such as:
1-Propanone, 1,3,3-triphenyl-: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has an additional hydroxyl group on the phenyl ring, which can alter its chemical properties and reactivity. The presence of the hydroxyl group in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- makes it unique and more versatile in various chemical reactions.
Propriétés
Numéro CAS |
6624-02-8 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-hydroxy-1,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
Clé InChI |
NWFJIBVQGLMVTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















